ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate

Catalog No.
S12412164
CAS No.
M.F
C14H21NO4
M. Wt
267.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyr...

Product Name

ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C14H21NO4/c1-5-18-12(16)8-7-11-9(3)10(4)15-13(11)14(17)19-6-2/h15H,5-8H2,1-4H3

InChI Key

PKUDNJYCQRWPSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1C)C)C(=O)OCC

Ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound characterized by its unique pyrrole structure. It has the molecular formula C14H21NO4C_{14}H_{21}NO_{4} and a molecular weight of approximately 267.32 g/mol. This compound features a pyrrole ring substituted with ethoxy and carboxylate groups, contributing to its chemical reactivity and potential biological activity. The structure includes a 3-ethoxy-3-oxopropyl moiety, which enhances its properties and applications in various fields, including medicinal chemistry and organic synthesis .

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ester group into an alcohol through agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution, allowing for the introduction of amines or thiols .

Research indicates that ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate exhibits potential biological activities. It has been studied for its antimicrobial and anti-inflammatory properties, suggesting that it may interact with specific biological pathways. The mechanism of action may involve binding to enzymes or receptors, thus altering their activity and leading to various therapeutic effects .

The synthesis of ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions:

  • Condensation Reaction: A common method includes the condensation of 4,5-dimethyl-1H-pyrrole-2-carboxylic acid with ethyl 3-bromo-3-oxopropanoate under basic conditions.
  • Solvent and Base Selection: The reaction is often conducted in organic solvents such as dichloromethane or tetrahydrofuran, utilizing bases like potassium carbonate or sodium hydride to facilitate the reaction.
  • Purification Techniques: Following synthesis, purification methods such as chromatography or crystallization are employed to isolate the desired product in high purity .

Ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate finds utility in various domains:

  • Organic Synthesis: It serves as a building block for creating more complex molecules.
  • Pharmaceutical Development: Investigated for its potential as a precursor for active pharmaceutical ingredients.
  • Material Science: Used in the production of specialty chemicals and polymers .

Studies on the interactions of ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate with biological targets have revealed its potential to inhibit specific enzymes involved in inflammatory pathways. This interaction could lead to therapeutic applications in treating conditions associated with inflammation and microbial infections .

Several compounds share structural similarities with ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate2436-79-50.91
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate938-75-00.87
Diethyl 1H-indole-2,3-dicarboxylate128942-88-10.87
2-(tert-butyl) 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate86770-31-20.87
Ethyl 3-methyl -1H-pyrrole -2-carboxylate3284 -47 -70.84

These compounds exhibit various degrees of similarity in structure and may share certain biological activities or synthetic pathways but differ in functional groups and specific applications .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.14705815 g/mol

Monoisotopic Mass

267.14705815 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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